5-Bromo-N-methyl-1,3-thiazol-2-amine physicochemical properties
5-Bromo-N-methyl-1,3-thiazol-2-amine physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-N-methyl-1,3-thiazol-2-amine
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-N-methyl-1,3-thiazol-2-amine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's chemical identity, structural characteristics, and key analytical parameters. We delve into spectroscopic signatures, solubility, and acidity profiles, and provide standardized protocols for its characterization. The causality behind experimental choices is explained to offer field-proven insights, ensuring that the described methodologies are robust and self-validating.
Introduction and Chemical Identity
5-Bromo-N-methyl-1,3-thiazol-2-amine belongs to the versatile class of 2-aminothiazoles, which are foundational scaffolds in numerous biologically active compounds.[1] The presence of a bromine atom at the C5 position, a methylamino group at the C2 position, and the inherent aromaticity of the thiazole ring creates a unique electronic and steric profile. This profile makes it a valuable intermediate for generating molecular diversity in drug discovery programs, particularly in the development of kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[2][3] Understanding its fundamental physicochemical properties is therefore a critical first step in its rational application in synthesis and screening campaigns.
The core identity of this compound is established by its unique identifiers and structural formula.
Caption: Chemical structure of 5-Bromo-N-methyl-1,3-thiazol-2-amine.
Core Physicochemical and Spectroscopic Data
The fundamental properties of a compound dictate its handling, reactivity, and analytical characterization. The data for 5-Bromo-N-methyl-1,3-thiazol-2-amine are summarized below.
| Property | Value | Source |
| CAS Number | 37653-33-1 | |
| Molecular Formula | C₄H₅BrN₂S | |
| Molecular Weight | 193.06 g/mol | |
| Appearance | Solid | |
| SMILES | CNc1ncc(Br)s1 | |
| InChI | 1S/C4H5BrN2S/c1-6-4-7-2-3(5)8-4/h2H,1H3,(H,6,7) | |
| InChI Key | UMAGIJRKXXQSNN-UHFFFAOYSA-N | |
| Melting Point | Not specified. | |
| Boiling Point | Not specified. | |
| Flash Point | Not applicable. |
Analytical Characterization: A Deeper Dive
A robust analytical characterization is essential to confirm the identity, purity, and structure of the compound. This section outlines the expected results from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Based on established data for thiazole derivatives, the following spectral features are predicted.[4][5][6]
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¹H NMR:
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Thiazole Proton (H4): A singlet is expected for the proton at the C4 position. In related thiazole structures, this proton typically resonates in the δ 7.0-8.0 ppm range.[6]
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N-Methyl Protons (-NHCH₃): A doublet (due to coupling with the N-H proton) or a singlet is expected for the methyl group protons, typically in the δ 2.8-3.2 ppm range. The multiplicity may vary depending on the solvent and the rate of proton exchange.
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Amine Proton (-NH): A broad singlet or a quartet (if coupled to the methyl group) is anticipated for the amine proton, likely in the δ 5.0-7.0 ppm range, though its position is highly dependent on solvent and concentration.
-
-
¹³C NMR:
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Thiazole Carbons: Three distinct signals are expected for the thiazole ring carbons.
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C2 (Amine-substituted): This carbon is highly deshielded due to its attachment to two nitrogen atoms and the sulfur atom. It is expected to appear in the δ 160-170 ppm range.[1]
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C4: Expected in the aromatic region, typically δ 110-125 ppm.
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C5 (Bromo-substituted): The carbon bearing the bromine atom will be significantly shifted. Based on data for brominated aromatics, it is expected in the δ 105-115 ppm range.
-
-
N-Methyl Carbon (-CH₃): A signal for the methyl carbon is expected in the aliphatic region, typically around δ 30-35 ppm.
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Infrared (IR) Spectroscopy
IR spectroscopy provides crucial information about the functional groups present in the molecule. Key vibrational bands would include:
-
N-H Stretch: A sharp to moderately broad band around 3200-3400 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ for the thiazole C-H and just below 3000 cm⁻¹ for the methyl C-H stretches.
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C=N Stretch: A strong absorption band in the 1620-1650 cm⁻¹ region, characteristic of the endocyclic imine bond within the thiazole ring.[4]
-
C-Br Stretch: A signal in the fingerprint region, typically between 500-650 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
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Molecular Ion Peak [M+H]⁺: The most critical feature would be the detection of the protonated molecular ion.
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Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a characteristic doublet of nearly equal intensity (1:1 ratio), separated by 2 m/z units. This provides definitive evidence for the presence of a single bromine atom in the structure.[7]
Solubility and Acidity Profile
Solubility
While quantitative solubility data is not publicly available, a qualitative assessment can be made based on the molecular structure.
-
Aqueous Solubility: Expected to be low due to the hydrophobic nature of the brominated thiazole ring.
-
Organic Solvents: The compound is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform. It should also exhibit solubility in lower alcohols like methanol and ethanol.
Acidity Constant (pKa)
The pKa value is critical for understanding the ionization state of the molecule under physiological conditions, which influences its solubility, membrane permeability, and target binding. The molecule has two basic nitrogen atoms: the endocyclic thiazole nitrogen and the exocyclic N-methylamino nitrogen.
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Protonation Site: Protonation is most likely to occur at the exocyclic N-methylamino group. The lone pair on this nitrogen is more available compared to the endocyclic nitrogen, whose lone pair contributes to the aromatic system of the thiazole ring.
-
Estimated pKa: The pKa of a typical secondary aliphatic amine is around 10.5-11.0.[8] However, the electron-withdrawing nature of the bromothiazole ring will decrease the basicity of the exocyclic amine. Therefore, the pKa of the conjugate acid of 5-Bromo-N-methyl-1,3-thiazol-2-amine is estimated to be in the range of 4.0 - 6.0 . An experimental determination is required for an accurate value.
Methodologies for Experimental Characterization
To ensure scientific integrity, all protocols must be self-validating. The following workflows represent standard, field-proven methodologies for characterizing this compound.
Workflow for Physicochemical Characterization
The logical flow for a comprehensive analysis of a new batch of the compound is outlined below. This ensures that identity, purity, and key properties are confirmed before its use in further applications.
Caption: Experimental workflow for the comprehensive characterization of 5-Bromo-N-methyl-1,3-thiazol-2-amine.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
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Objective: To determine the purity of the compound.
-
Instrumentation: HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute 1:100 in a 50:50 mixture of Mobile Phase A and B.
-
-
Causality: A gradient method is chosen to ensure elution of the primary compound as well as any potential impurities with different polarities. TFA is used as an ion-pairing agent to improve peak shape for the basic amine functionality.
Protocol: Structural Confirmation by NMR
-
Objective: To confirm the chemical structure.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Method:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power and for its ability to slow down N-H proton exchange, allowing for observation of N-H signals and their couplings.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
-
-
Causality: Using a high-field spectrometer improves signal dispersion and resolution, which is critical for unambiguous assignment.
Conclusion
5-Bromo-N-methyl-1,3-thiazol-2-amine is a well-defined chemical entity with distinct physicochemical properties. Its identity is best confirmed by a combination of mass spectrometry, which reveals its elemental composition and characteristic bromine isotope pattern, and NMR spectroscopy, which elucidates its precise covalent structure. While specific experimental values for properties like melting point and pKa are not widely reported, they can be reasonably estimated based on its structure and data from analogous compounds. The provided analytical workflows offer a robust framework for its characterization, ensuring its quality and suitability for applications in research and development.
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